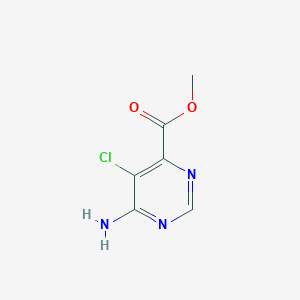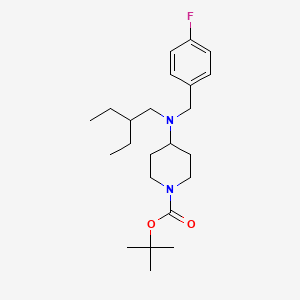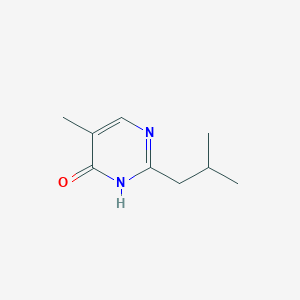
2-Isobutyl-5-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol
- 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine
Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
Clé InChI |
VZSRPVCUZJXSAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(NC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



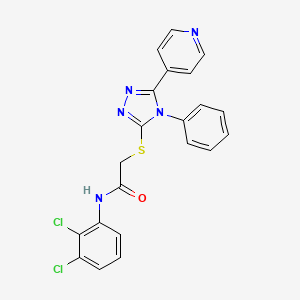


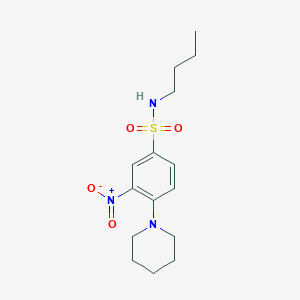
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
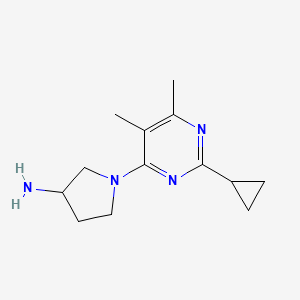
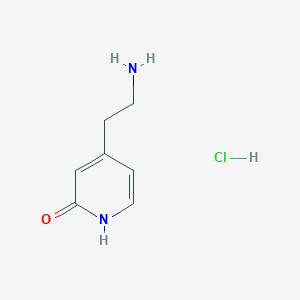

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
